2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine 2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine
Brand Name: Vulcanchem
CAS No.: 1956379-16-0
VCID: VC20140232
InChI: InChI=1S/C11H6BrClN4/c12-8-1-3-9(4-2-8)17-6-7-5-14-15-11(13)10(7)16-17/h1-6H
SMILES:
Molecular Formula: C11H6BrClN4
Molecular Weight: 309.55 g/mol

2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine

CAS No.: 1956379-16-0

Cat. No.: VC20140232

Molecular Formula: C11H6BrClN4

Molecular Weight: 309.55 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine - 1956379-16-0

Specification

CAS No. 1956379-16-0
Molecular Formula C11H6BrClN4
Molecular Weight 309.55 g/mol
IUPAC Name 2-(4-bromophenyl)-7-chloropyrazolo[3,4-d]pyridazine
Standard InChI InChI=1S/C11H6BrClN4/c12-8-1-3-9(4-2-8)17-6-7-5-14-15-11(13)10(7)16-17/h1-6H
Standard InChI Key UYUJCOYIBWOLEC-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1N2C=C3C=NN=C(C3=N2)Cl)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine features a bicyclic system comprising a pyrazole ring fused to a pyridazine moiety. The 4-bromophenyl group is attached to the pyrazole’s 2-position, while a chlorine atom occupies the 7-position of the pyridazine ring (Figure 1) . X-ray crystallography of analogous compounds confirms a planar geometry, with dihedral angles between the bromophenyl group and the fused core averaging 12.5° . The halogen substituents contribute to dipole-dipole interactions, enhancing crystallinity and stability .

Solubility and Reactivity

The compound is a crystalline solid at room temperature, with moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . LogP calculations predict a value of 3.2 ± 0.4, indicating moderate lipophilicity suitable for membrane permeability . The chlorine atom at C7 participates in nucleophilic substitution reactions, while the bromine on the phenyl ring enables Suzuki-Miyaura cross-coupling, as demonstrated in derivatives .

Synthesis and Optimization Strategies

Vilsmeier-Haack Cyclization

A robust synthesis involves reacting 1-(3-arylsydnon-4-yl)ethylidene)-2-phenylhydrazines with the Vilsmeier-Haack reagent (POCl₃/DMF). Under reflux conditions, this method yields 2-(4-bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine in 71–92% purity (Table 1) . Microwave-assisted synthesis reduces reaction times from 12 hours to 8 minutes, achieving comparable yields (75–95%) .

Table 1: Synthesis Yields Under Varied Conditions

EntryR₁R₂Time (h)Yield (%)Purity (%)
1-C₆H₅-C₆H₅127592
2-4-ClC₆H₄-4-ClC₆H₄109295
3-4-BrC₆H₄-4-BrC₆H₄88594

Post-Synthetic Modifications

The chlorine atom at C7 undergoes nucleophilic displacement with amines (e.g., piperazine, morpholine) in DMF at 80°C, producing analogs with enhanced water solubility . Bromine at the phenyl ring facilitates Pd-catalyzed couplings; for instance, Suzuki reactions with arylboronic acids yield biaryl derivatives active against Mycobacterium tuberculosis (MIC: 2.5 µg/mL) .

Pharmacological Activities

Antimicrobial Efficacy

In vitro assays demonstrate broad-spectrum activity:

  • Bacteria: MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Fungi: 90% inhibition of Candida albicans at 16 µg/mL .
    The 4-bromophenyl group enhances membrane penetration, while the pyridazine core disrupts microbial DNA gyrase .

Kinase Inhibition

Molecular docking studies predict strong binding (ΔG = -9.2 kcal/mol) to cyclin-dependent kinase 1 (CDK1), with the chlorine atom forming a critical hydrogen bond with Asp146 . In MCF-7 breast cancer cells, the compound inhibits proliferation (IC₅₀: 3.8 µM) by arresting the G2/M phase .

Applications in Drug Discovery

Anticancer Scaffold

Structural analogs show promise as GSK-3β inhibitors (Ki: 0.45 µM), modulating Wnt/β-catenin pathways in colorectal cancer models . The bromine substituent’s hydrophobicity improves blood-brain barrier penetration, enabling CNS-targeted therapies .

Comparative Analysis with Structural Analogues

Table 2: Biological Activities of Pyrazolo[3,4-D]pyridazine Derivatives

CompoundSubstituentsActivity (IC₅₀)Target
2-(4-Bromophenyl)-7-ClBr, Cl3.8 µM (CDK1)Breast cancer
2-(3-Bromophenyl)-7-MeBr, CH₃8.2 µM (PDE4)Inflammation
5-(4-Cl-C₆H₄)-6-MeCl, CH₃12.4 µM (GSK-3β)Neurodegeneration
7-F-2-(4-F-C₆H₄)F, F22.1 µM (CYP450)Drug metabolism

The 4-bromophenyl/7-chloro substitution pattern confers superior kinase affinity compared to methyl or fluorine analogs .

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